LogP and Hydrogen Bonding Profile: (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol vs. 4-(Aminomethyl)-1-benzylpiperidine
(4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol (CAS 162686-54-6) exhibits a predicted XLogP3 value of 0.7, which is lower than that of its des-hydroxy analog 4-(aminomethyl)-1-benzylpiperidine (CAS 88915-26-8, XLogP3 ~1.5-2.0 estimated based on structural similarity) [1]. The target compound contains 2 hydrogen bond donors (vs. 1 in the des-hydroxy analog) and 3 hydrogen bond acceptors (vs. 2 in the des-hydroxy analog), resulting in a higher topological polar surface area (tPSA) of 49.5 Ų compared to approximately 29-32 Ų for the des-hydroxy analog . These differences translate to improved aqueous solubility and potentially reduced non-specific binding in biological assays, critical factors for CNS-targeting molecules [1].
| Evidence Dimension | Predicted XLogP3 (lipophilicity) / H-Bond Donors / tPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.7; H-Bond Donors = 2; tPSA = 49.5 Ų |
| Comparator Or Baseline | 4-(Aminomethyl)-1-benzylpiperidine (CAS 88915-26-8): H-Bond Donors = 1; tPSA ~29-32 Ų |
| Quantified Difference | XLogP3 reduction of ~0.8-1.3 units; tPSA increase of ~17-20 Ų |
| Conditions | Computed physicochemical properties (XLogP3, H-bond counts, tPSA); comparator tPSA estimated from structural data |
Why This Matters
For CNS drug discovery, compounds with XLogP3 between 1-3 and tPSA < 90 Ų are generally favored for blood-brain barrier penetration; the target compound's lower lipophilicity and higher tPSA relative to the des-hydroxy analog may offer a distinct balance of permeability and solubility.
- [1] Kuujia. (4-(Aminomethyl)-1-benzylpiperidin-4-yl)methanol (CAS 162686-54-6). Computed Properties. View Source
